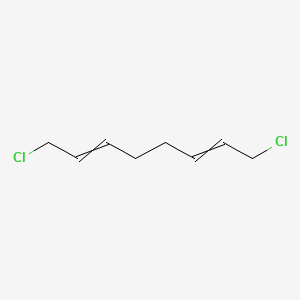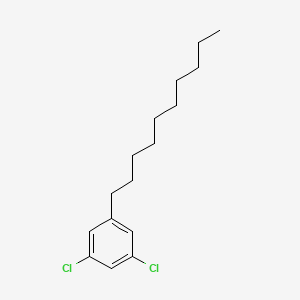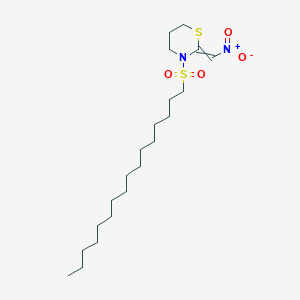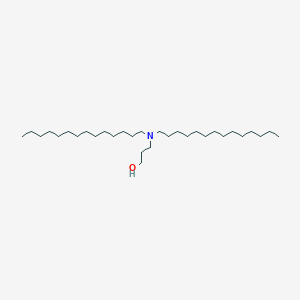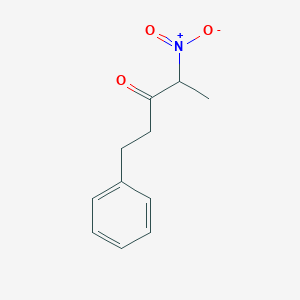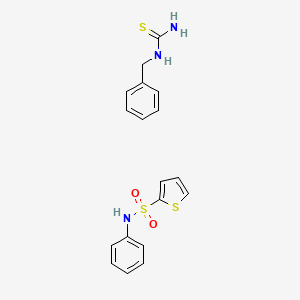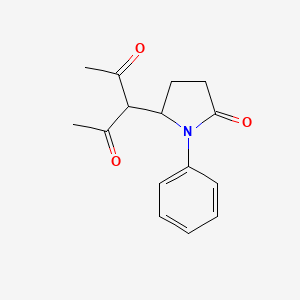
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione is a chemical compound that belongs to the class of pyrrolidinyl diketones. This compound is characterized by the presence of a pyrrolidine ring fused with a diketone structure, making it a versatile molecule in organic synthesis and various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with phenyl-substituted pyrrolidine derivatives. One common method includes the use of a base-catalyzed condensation reaction, where the diketone reacts with a phenylpyrrolidine in the presence of a strong base like sodium ethoxide . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-2,4-dione: A simpler diketone that lacks the pyrrolidine ring.
3-(4-(Dimethylamino)benzylidene)pentane-2,4-dione: A derivative with a dimethylamino group, used in dye synthesis.
3-(3-(4-Dimethylamino)phenyl)allylidene)pentane-2,4-dione: Another derivative with a phenyl group, used in photophysical studies.
Uniqueness
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione is unique due to its fused pyrrolidine-diketone structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88460-85-9 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
3-(5-oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C15H17NO3/c1-10(17)15(11(2)18)13-8-9-14(19)16(13)12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3 |
Clé InChI |
MALFTMXQMMJZMX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1CCC(=O)N1C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
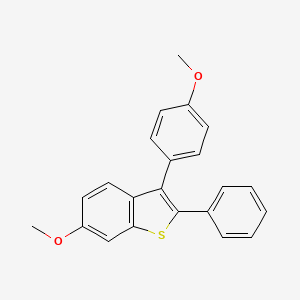
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
